molecular formula C19H19NO2 B2651900 N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681169-83-5

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2651900
CAS RN: 681169-83-5
M. Wt: 293.366
InChI Key: ADFIMHHULHIDCE-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic compound. Similar compounds, such as N-(3-acetylphenyl)decanamide, have a linear formula of C18H27NO2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as isocyanates, are usually produced from amines by phosgenation . Chalcone derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, mass, and elemental analysis .


Chemical Reactions Analysis

Isocyanates, which have a similar functional group, are reactive towards a variety of nucleophiles including alcohols, amines, and even water .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and its derivatives have been extensively studied for their potential in therapeutic applications. For instance, the synthesis of various derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has shown promise in tumor inhibition and antioxidant activities. These derivatives exhibited significant potency against liver cancer cells, comparing favorably to established drugs like doxorubicin (Hamdy et al., 2013).

Anticoagulant Properties

Research also indicates the potential use of tetrahydronaphthalene derivatives as anticoagulants. N-(Aminoalkyl)phenyl naphthamides and tetrahydronaphthalene carboxamides were synthesized and showed promising results in inhibiting blood coagulation in human plasma (Nguyen & Ma, 2017).

Anti-inflammatory and Immunomodulatory Effects

In the context of inflammation and immune response, novel tetrahydronaphthalene derivatives were found to influence the proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Some compounds showed dose-dependent decreases in nitrite levels without exhibiting cytotoxic effects, indicating potential anti-inflammatory and immunomodulatory properties (Gurkan et al., 2011).

Synthesis and Structural Analysis

Furthermore, studies have been conducted on the synthesis and structural analysis of related compounds. For example, a concise synthesis approach for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol was developed, providing insights into the structural aspects of these compounds (Göksu et al., 2003).

Antibacterial and Antimycobacterial Activities

The antibacterial and antimycobacterial properties of N-alkoxyphenyl naphthalene carboxamides have also been explored. Some synthesized compounds showed activity against various strains of bacteria, including Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Goněc et al., 2015).

Potential Anticonvulsant Activities

Another area of interest is the potential anticonvulsant activity of these compounds. For instance, the metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated significant anticonvulsant effects in animal models (Robertson et al., 1987).

Safety and Hazards

The safety data sheet for a similar compound, 3-acetylphenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound were not found, similar compounds are being investigated for their potential uses. For example, isoindolo[2,1-a]quinoline derivatives are being synthesized with the aim of obtaining different derivatives .

properties

IUPAC Name

N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13(21)15-7-4-8-18(12-15)20-19(22)17-10-9-14-5-2-3-6-16(14)11-17/h4,7-12H,2-3,5-6H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFIMHHULHIDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320577
Record name N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

681169-83-5
Record name N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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